molecular formula C13H8ClFO3 B6399065 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid CAS No. 1261927-66-5

2-Chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid

Cat. No.: B6399065
CAS No.: 1261927-66-5
M. Wt: 266.65 g/mol
InChI Key: PZHAFEGFYHYVRR-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H8ClFO3 It is a derivative of benzoic acid, featuring chloro, fluoro, and hydroxy substituents on the aromatic ring

Properties

IUPAC Name

2-chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-11-5-7(1-3-10(11)13(17)18)9-4-2-8(15)6-12(9)16/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHAFEGFYHYVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689426
Record name 3-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-66-5
Record name 3-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, hydroxylation, and coupling reactions, followed by purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-Chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and hydroxy substituents can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzoic acid
  • 4-Chloro-3-fluorobenzoic acid
  • 2-Fluoro-4-hydroxybenzoic acid

Uniqueness

2-Chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not exhibit .

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